molecular formula C17H15NO2S B12656537 10-Acetyl-2-propionyl-10H-phenothiazine CAS No. 80632-54-8

10-Acetyl-2-propionyl-10H-phenothiazine

Cat. No.: B12656537
CAS No.: 80632-54-8
M. Wt: 297.4 g/mol
InChI Key: JWKIQDFPIATNFP-UHFFFAOYSA-N
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Description

10-Acetyl-2-propionyl-10H-phenothiazine: is a chemical compound with the molecular formula C17H15NO2S. It is a derivative of phenothiazine, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound contains a phenothiazine core with acetyl and propionyl substituents, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 10-Acetyl-2-propionyl-10H-phenothiazine involves a multi-step process. One common method includes the following steps :

    Stage 1: 10-acetyl-10H-phenothiazine is reacted with propionyl chloride in the presence of aluminum chloride in carbon disulfide at 55°C for 2 hours.

    Stage 2: The reaction mixture is then hydrolyzed with water, followed by extraction with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

10-Acetyl-2-propionyl-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

10-Acetyl-2-propionyl-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Acetyl-2-propionyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

  • 10-Acetyl-10H-phenothiazine
  • 2-Propionyl-10H-phenothiazine
  • 10-Acetyl-2-(1-oxopropyl)-10H-phenothiazine

Comparison:

10-Acetyl-2-propionyl-10H-phenothiazine is unique due to the presence of both acetyl and propionyl groups, which enhance its chemical reactivity and potential biological activity. Compared to its analogs, this compound exhibits distinct physicochemical properties and a broader range of applications .

Properties

CAS No.

80632-54-8

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(10-acetylphenothiazin-2-yl)propan-1-one

InChI

InChI=1S/C17H15NO2S/c1-3-15(20)12-8-9-17-14(10-12)18(11(2)19)13-6-4-5-7-16(13)21-17/h4-10H,3H2,1-2H3

InChI Key

JWKIQDFPIATNFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C

Origin of Product

United States

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